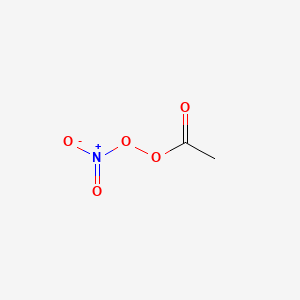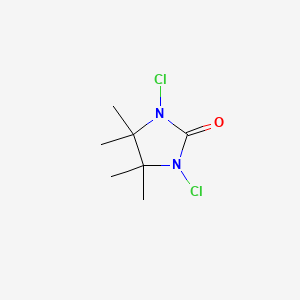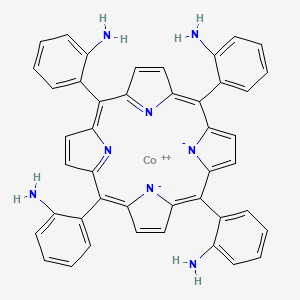
Butaminophen
Descripción general
Descripción
Butaminophen: is a synthetic compound known for its antiviral properties. It is characterized by its molecular formula C20H27NO and a molecular weight of 297.435 Da . The compound is structurally related to phenol derivatives and is often used in pharmaceutical formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butaminophen can be synthesized through a series of chemical reactions involving the incorporation of phenyl and tert-butyl groups into a phenol derivative. One common method involves the reaction of 2,4-di-tert-butylphenol with aniline under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of mechanical dispersion techniques to incorporate the compound into liposomal formulations. This method ensures a homogeneous suspension of multilamellar liposomes, which can be used for oral and topical applications .
Análisis De Reacciones Químicas
Types of Reactions: Butaminophen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions involving halogens or other functional groups can modify the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
Butaminophen has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenol derivatives.
Biology: Investigated for its antiviral properties, particularly against herpes infections.
Industry: Utilized in the formulation of pharmaceutical products, including oral and topical medications.
Mecanismo De Acción
The mechanism of action of butaminophen involves its interaction with viral proteins, inhibiting their replication and spread. The compound targets specific viral enzymes and disrupts their function, thereby preventing the virus from multiplying . Additionally, this compound’s incorporation into liposomal formulations enhances its bioavailability and efficacy .
Comparación Con Compuestos Similares
Acetaminophen: Known for its analgesic and antipyretic properties.
Phenol: A simpler phenol derivative with antiseptic properties.
2,4-di-tert-butylphenol: A precursor in the synthesis of butaminophen.
Uniqueness: this compound stands out due to its specific antiviral properties and its ability to be formulated into liposomal drug delivery systems, which enhances its therapeutic potential .
Propiedades
IUPAC Name |
2-anilino-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-19(2,3)14-12-16(20(4,5)6)18(22)17(13-14)21-15-10-8-7-9-11-15/h7-13,21-22H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQVMAWFWXYDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241663 | |
| Record name | Butaminophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94876-25-2 | |
| Record name | Butaminophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094876252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butaminophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ2G11CI62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of formulating butaminophen into liposomes?
A1: Although the provided abstract doesn't delve into the specific advantages of a liposomal this compound formulation, we can discuss the general benefits of liposomal drug delivery. Liposomes can improve the therapeutic index of drugs by:
- Enhancing Solubility: Liposomes can encapsulate poorly water-soluble drugs like this compound, potentially increasing their bioavailability. []
- Targeted Delivery: Liposomes can be modified to target specific tissues or cells, potentially reducing off-target effects and improving drug efficacy. []
- Sustained Release: Liposomes can provide controlled release of the drug over time, potentially reducing dosing frequency and improving patient compliance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[7-[2-Chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1219954.png)


![N-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene)amino]benzamide](/img/structure/B1219958.png)



![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)




![3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(pentadecanoyloxy)propyl pentadecanoate](/img/structure/B1219976.png)
